molecular formula C14H11N5OS B11664330 (E)-N'-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

(E)-N'-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11664330
M. Wt: 297.34 g/mol
InChI Key: QGWCSQFMINUPNT-CXUHLZMHSA-N
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Description

(E)-N’-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyridine ring, a thiophene ring, and a pyrazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of pyridine-3-carbaldehyde with 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide under reflux conditions. The reaction is usually carried out in ethanol or methanol as the solvent, with the addition of a catalytic amount of acetic acid to facilitate the condensation reaction. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine and thiophene rings.

    Reduction: Reduced forms of the pyrazole and carbohydrazide moieties.

    Substitution: Substituted derivatives with various functional groups attached to the pyridine or thiophene rings.

Scientific Research Applications

(E)-N’-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N’-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-(pyridin-2-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
  • (E)-N’-(pyridin-4-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
  • **(E)-N’-(pyridin-3-ylmethylene)-3-(furan-2-yl)-1

Properties

Molecular Formula

C14H11N5OS

Molecular Weight

297.34 g/mol

IUPAC Name

N-[(E)-pyridin-3-ylmethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C14H11N5OS/c20-14(19-16-9-10-3-1-5-15-8-10)12-7-11(17-18-12)13-4-2-6-21-13/h1-9H,(H,17,18)(H,19,20)/b16-9+

InChI Key

QGWCSQFMINUPNT-CXUHLZMHSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3

Origin of Product

United States

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